molecular formula C7H6BNO2S B13651770 Benzo[d]isothiazol-7-ylboronic acid

Benzo[d]isothiazol-7-ylboronic acid

Cat. No.: B13651770
M. Wt: 179.01 g/mol
InChI Key: UBSCJBLVSWUKRA-UHFFFAOYSA-N
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Description

Benzo[d]isothiazol-7-ylboronic acid is a boronic acid derivative that features a benzene ring fused to an isothiazole ring, with a boronic acid functional group attached at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]isothiazol-7-ylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]isothiazol-7-ylboronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding alcohols or ketones using oxidizing agents like Selectfluor.

    Reduction: Reduction to corresponding amines or hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Selectfluor in aqueous media

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base

Major Products Formed

    Oxidation: Benzo[d]isothiazol-3(2H)-one-1-oxides

    Reduction: Benzo[d]isothiazol-7-ylamines

    Substitution: Various substituted benzo[d]isothiazoles

Scientific Research Applications

Benzo[d]isothiazol-7-ylboronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.

    Biology: Investigated for its potential as a bioactive molecule, including its role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of Benzo[d]isothiazol-7-ylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The compound’s effects are mediated through pathways involving the inhibition of specific enzymes or the modulation of biochemical processes.

Comparison with Similar Compounds

Benzo[d]isothiazol-7-ylboronic acid can be compared with other boronic acid derivatives, such as:

  • Benzo[c]isothiazol-5-ylboronic acid
  • Benzo[b]thien-2-ylboronic acid
  • Benzo[b]thien-3-ylboronic acid

Properties

Molecular Formula

C7H6BNO2S

Molecular Weight

179.01 g/mol

IUPAC Name

1,2-benzothiazol-7-ylboronic acid

InChI

InChI=1S/C7H6BNO2S/c10-8(11)6-3-1-2-5-4-9-12-7(5)6/h1-4,10-11H

InChI Key

UBSCJBLVSWUKRA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)C=NS2)(O)O

Origin of Product

United States

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